molecular formula C10H12ClF3N2 B1424030 N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine CAS No. 1220037-10-4

N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B1424030
M. Wt: 252.66 g/mol
InChI Key: VWVXWGRBSRLTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-tert-butyl amides, which could be related to the synthesis of your compound, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is highly stable and efficient under solvent-free conditions at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrazoles : N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine is utilized in the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. This process involves reacting with tert-butylhydrazine hydrochloride, and depending on the reaction media, different regioselectivity is achieved (Martins et al., 2012).

  • Synthesis of Pyrrolidines : This compound plays a role in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines, which is a key step in producing chiral pyrrolidine compounds (Chung et al., 2005).

  • Polymer End-Quenching : It is also used in end-quenching of quasiliving isobutylene polymerizations, demonstrating its utility in polymer chemistry (Morgan & Storey, 2010).

  • Oxidation Reactions : This compound has been studied in the oxidation of alcohols with tert-butyl hypochlorite, showing its potential in chemical synthesis processes (Grob & Schmid, 1953).

  • Trifluoromethylpyridine Derivatives Synthesis : There is research on the synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives starting from compounds like N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine, highlighting its role in the development of new bioactive molecules (Maftei et al., 2016).

  • Coupling Reactions : The compound has been used in palladium-catalyzed coupling reactions, further showcasing its versatility in chemical synthesis (Wustrow & Wise, 1991).

  • Lithiation of Pyridine Derivatives : Research indicates its involvement in the lithiation of N-substituted pyridine derivatives, which is a crucial step in various chemical syntheses (Smith et al., 2013).

  • Chemical Studies for Malaria Treatment : It has been studied in the context of developing new chemical entities for malaria treatment, demonstrating its potential in medicinal chemistry (Chavchich et al., 2016).

  • Synthesis of Tetrahydroquinolines and Tetrahydronaphthyridines : This compound is utilized in the synthesis of N-substituted tetrahydroquinolines and tetrahydronaphthyridines, important structures in organic chemistry (Reed et al., 1988).

  • Radioligand Synthesis : The compound is involved in the synthesis of novel radioligands like [18F]IUR-1601 for PET imaging, indicating its applications in bioimaging and diagnostics (Gao et al., 2018).

  • Synthesis of Pyrrolidin-2-ones : It has been used in synthesizing 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, compounds with potential anti-inflammatory activities (Ikuta et al., 1987).

  • Labeling Studies : The compound has been utilized in studies involving labeling with nitrogen-15, which is significant in understanding acid-base interactions on solid acid catalysts (Farcasiu & Lezcano, 2013).

  • Synthesis of Trifluoromethylated Heterocycles : The compound is a key player in the preparation of N-substituted trifluoroethanimidic acid hydrazides, leading to the synthesis of various trifluoromethylated nitrogen heterocycles (Uneyama & Sugimoto, 1992).

  • N-Protection of Amines : The compound is used in the N-tert-butoxycarbonylation of amines, showcasing its role in the protection of functional groups in organic synthesis (Karimian & Tajik, 2014).

  • Aerobic Reactions of Ammonia : It has been studied in the aerobic reactions of ammonia with catechol Schiff-base products, indicating its role in understanding copper and radical interactions (Speier et al., 1996).

  • Synthesis of Amines : The compound is involved in the synthesis of N-(pyrrol-2-yl)amines and their structural studies, furthering its importance in organic and medicinal chemistry (Macías et al., 2018).

  • Mitochondrial Complex I Imaging : It has been used in developing PET probes for imaging mitochondrial complex I activity in the brain, demonstrating its application in neuroscience and diagnostics (Tsukada et al., 2014).

  • Phenol Alkylation Studies : The compound is studied in the kinetics of phenol alkylation with tert-butyl alcohol, highlighting its role in catalysis and reaction kinetics (Elavarasan et al., 2011).

  • Reaction Mechanism Studies : Research has been done on the reaction of magnesiated bases on substituted pyridines using this compound, providing insights into reaction mechanisms in organic chemistry (Bonnet et al., 2001).

properties

IUPAC Name

N-tert-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N2/c1-9(2,3)16-8-7(11)4-6(5-15-8)10(12,13)14/h4-5H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVXWGRBSRLTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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